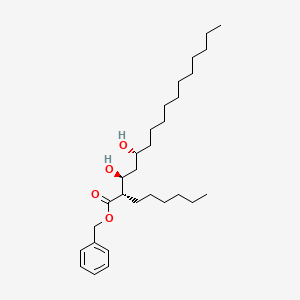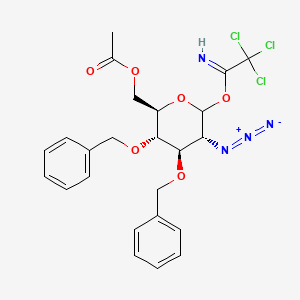
4-Ethynyl-2-pyridin-2-ylpyridine;2-pyridin-2-ylpyridine;ruthenium(2+);dihexafluorophosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethynyl-2-pyridin-2-ylpyridine;2-pyridin-2-ylpyridine;ruthenium(2+);dihexafluorophosphate is a complex compound that combines the properties of pyridine derivatives and ruthenium. This compound is of significant interest in the field of coordination chemistry due to its unique structural and electronic properties.
Vorbereitungsmethoden
The synthesis of 4-Ethynyl-2-pyridin-2-ylpyridine;2-pyridin-2-ylpyridine;ruthenium(2+);dihexafluorophosphate involves several steps. One common method includes the reaction of 2,5-bis(2′-pyridyl)pyrrolato anion with ruthenium complexes in organic solvents like tetrahydrofuran (THF). The reaction conditions often involve the use of oxidants such as sodium periodate (NaIO4) and solvents like acetonitrile (CH3CN) and ethyl acetate (EtOAc) to yield the desired ruthenium complex .
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: The ruthenium center can be oxidized, often using oxidants like sodium periodate.
Reduction: Reduction reactions can also occur, typically involving reducing agents such as sodium borohydride.
Substitution: Ligand substitution reactions are common, where ligands in the ruthenium complex are replaced by other ligands under specific conditions.
Common reagents used in these reactions include sodium periodate, sodium borohydride, and various organic solvents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved .
Wissenschaftliche Forschungsanwendungen
4-Ethynyl-2-pyridin-2-ylpyridine;2-pyridin-2-ylpyridine;ruthenium(2+);dihexafluorophosphate has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of new coordination compounds and as a catalyst in various organic reactions.
Biology: The compound’s unique properties make it useful in studying biological systems, particularly in understanding metal-ligand interactions.
Medicine: Research is ongoing into its potential use in medical applications, such as in the development of new drugs or diagnostic agents.
Industry: It is used in the production of advanced materials and in processes requiring specific catalytic properties
Wirkmechanismus
The mechanism by which this compound exerts its effects involves the coordination of the ruthenium center with the pyridine ligands. This coordination alters the electronic properties of the complex, enabling it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with other molecules through coordination bonds, influencing their reactivity and stability .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other ruthenium complexes with pyridine derivatives, such as:
Ruthenium(II)-2,2’-bipyridine complexes: These complexes have similar coordination properties but differ in their electronic and photophysical characteristics.
Ruthenium(II)-1,10-phenanthroline complexes: These complexes are known for their luminescent properties and are used in different applications compared to the compound .
The uniqueness of 4-Ethynyl-2-pyridin-2-ylpyridine;2-pyridin-2-ylpyridine;ruthenium(2+);dihexafluorophosphate lies in its specific combination of ligands and the resulting electronic properties, which make it suitable for a wide range of applications .
Eigenschaften
Molekularformel |
C22H17F12N4P2Ru |
|---|---|
Molekulargewicht |
728.4 g/mol |
IUPAC-Name |
4-ethynyl-2-pyridin-2-ylpyridine;pyridine;2H-pyridin-2-ide;ruthenium(3+);dihexafluorophosphate |
InChI |
InChI=1S/C12H8N2.C5H5N.C5H4N.2F6P.Ru/c1-2-10-6-8-14-12(9-10)11-5-3-4-7-13-11;2*1-2-4-6-5-3-1;2*1-7(2,3,4,5)6;/h1,3-9H;1-5H;1-4H;;;/q;;3*-1;+3 |
InChI-Schlüssel |
CFKWLFFBBAAMKY-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1=CC(=NC=C1)C2=CC=CC=N2.C1=CC=NC=C1.C1=CC=N[C-]=C1.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Ru+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl (1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-4-yl)carbamate](/img/structure/B11825014.png)






![{5-Methyl-3-azabicyclo[3.1.0]hexan-1-yl}methanol](/img/structure/B11825047.png)





![Methyl 6-bromo-5-methylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B11825089.png)
